Cas no 66474-36-0 (7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
![7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure](https://it.kuujia.com/scimg/cas/66474-36-0x500.png)
66474-36-0 structure
Nome del prodotto:7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Numero CAS:66474-36-0
MF:C15H15N7O4S3
MW:453.519097566605
CID:964069
7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cefivitril
- (6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- (6R,7R)-7-(2-(((Z)-2-Cyanovinyl)thio)acetamido)-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid.
- (6R,7R)-7-[({[(Z)-2-cyanoethenyl]sulfanyl}acetyl)amino]-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]me
- Cefivitril [INN]
- UNII-776E09GMHQ
- 7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1
- 7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
-
- Inchi: 1S/C15H15N7O4S3/c1-21-15(18-19-20-21)29-6-8-5-28-13-10(12(24)22(13)11(8)14(25)26)17-9(23)7-27-4-2-3-16/h2,4,10,13H,5-7H2,1H3,(H,17,23)(H,25,26)
- Chiave InChI: JXHWKLWIYBATLL-UHFFFAOYSA-N
- Sorrisi: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C(C(C12)NC(CSC=CC#N)=O)=O
Proprietà calcolate
- Massa esatta: 453.034764
- Massa monoisotopica: 453.034764
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 29
- Conta legami ruotabili: 8
- Complessità: 811
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.5
- Superficie polare topologica: 230
Proprietà sperimentali
- Densità: 1.76
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.826
- PSA: 233.49000
- LogP: 0.58948
7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Letteratura correlata
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
3. Book reviews
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
66474-36-0 (7-[[2-(2-Cyanoethenylsulfanyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) Prodotti correlati
- 1218222-29-7(Ethyl 4-amino-4-(thiophen-2-yl)butanoate)
- 1013835-14-7((2S)-2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-3-phenyl-propanoic acid)
- 56675-10-6(PYRIDINE, 4-METHYL-3-PROPYL-)
- 937601-98-4(Methyl 4-3-(3-formylphenoxy)propoxy-benzenecarboxylate)
- 2161368-43-8(1-(2-methoxy-2-methylpropyl)-2,2-dimethylcyclopropylmethanol)
- 1361469-40-0(3-(2,4,6-Trichlorophenyl)-6-(trifluoromethyl)pyridine-2-acetic acid)
- 1730-43-4(3,7-dimethoxy-10H-phenothiazine)
- 2098065-17-7((4-(2-Hydroxyethyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone)
- 1552010-37-3(3H-1,2,4-Triazole-3-thione, 5-cyclobutyl-2,4-dihydro-4-propyl-)
- 2105155-46-0(ethyl 5-(1-methyl-1H-pyrrol-2-yl)-1H-1,2,3-triazole-4-carboxylate)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
